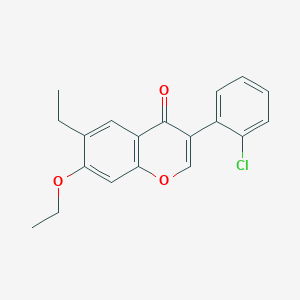
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one, also known as CEEC, is a synthetic compound that belongs to the class of flavones. It is a yellow crystalline powder that has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of several signaling pathways and the inhibition of specific enzymes and receptors. For example, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and physiological effects:
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to exert several biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized. However, there are also some limitations to using 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one involves the condensation of 2-chloroacetophenone and ethyl acetoacetate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained by the addition of sodium ethoxide to the reaction mixture. The overall yield of the synthesis is around 50%, and the purity of the compound is typically above 95%.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective properties. In vitro and in vivo studies have demonstrated that 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one can inhibit the proliferation of cancer cells, reduce oxidative stress, and protect against neurodegeneration. Moreover, 3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and GABA-A receptors.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-12-9-14-18(10-17(12)22-4-2)23-11-15(19(14)21)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNMJCJNATKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)

![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)

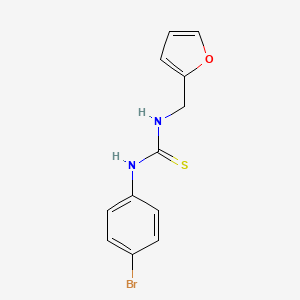
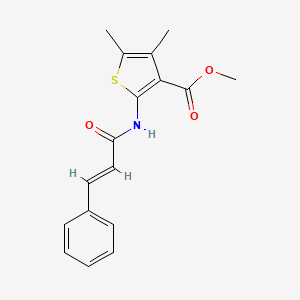
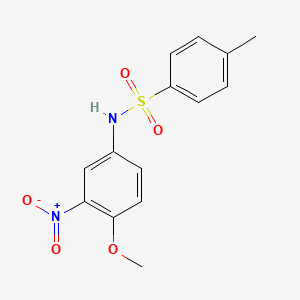
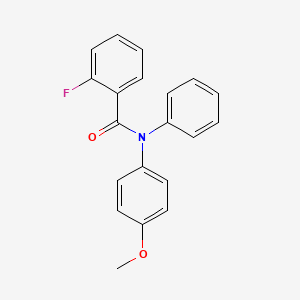
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
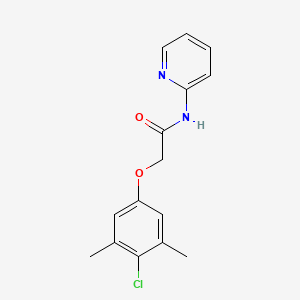


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)